molecular formula C17H14N2O2 B2922807 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide CAS No. 941925-35-5

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide

Cat. No.: B2922807
CAS No.: 941925-35-5
M. Wt: 278.311
InChI Key: GZQRSGKCPHOLIV-UHFFFAOYSA-N
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Description

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide is a synthetic heterocyclic compound featuring a fused cyclopenta-isoxazole core linked to a 2-naphthamide moiety. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16(18-17-14-6-3-7-15(14)19-21-17)13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10H,3,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQRSGKCPHOLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide typically involves the reaction of hydroximinoyl chlorides with dipolarophiles under mild basic conditions . The reaction conditions often include the use of sodium bicarbonate (NaHCO₃) at ambient temperature to achieve regioselective synthesis . Another method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted isoxazole derivatives .

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thiophene-Based Analogues

Compounds such as N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) and 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (25) (, Figure 14) share the dihydro-cyclopenta backbone but replace the isoxazole with a thiophene or fused thieno-triazine system. These derivatives exhibit potent antiproliferative activity against MCF7 breast cancer cells (IC50 = 30.8 nM and 38.7 nM, respectively), attributed to inhibition of ATP-binding sites in tyrosine kinase receptors, akin to drugs like gefitinib .

Key Differences :

  • Mechanistic Specificity : Tyrosine kinase inhibition is a common mechanism for thiophene derivatives, but isoxazole-containing compounds may target alternative pathways (e.g., COX-2 inhibition or microtubule disruption).

Triazole-Acetamide Derivatives

Compounds like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) () feature a triazole ring instead of isoxazole, synthesized via 1,3-dipolar cycloaddition.

Key Differences :

  • Synthetic Routes : Triazole derivatives are often prepared via click chemistry, whereas isoxazole synthesis typically involves cyclocondensation of hydroxylamine with diketones.
  • Pharmacophore Flexibility : The triazole’s dual hydrogen-bond acceptor capacity may enhance target engagement compared to isoxazole’s single oxygen-nitrogen motif.

Peptidomimetic Analogues

Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () incorporate amino acid-like backbones with acetamide termini. These structures are designed for protease or GPCR targeting, contrasting with the rigid, planar architecture of the cyclopenta-isoxazole core.

Key Differences :

  • Conformational Flexibility : Peptidomimetics adopt dynamic conformations, enabling interactions with larger binding pockets, whereas the cyclopenta-isoxazole system restricts flexibility.
  • Target Selectivity : Peptidomimetics often target enzymes (e.g., HIV protease), while fused isoxazole-naphthamide compounds may favor kinase or tubulin inhibition.

Anticancer Potential

While direct data for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide are lacking, its thiophene analogs () demonstrate nanomolar potency against MCF7 cells. The naphthamide group’s hydrophobicity may improve membrane permeability compared to smaller aromatic substituents (e.g., phenol in compound 25).

Enzymatic Interactions

Isoxazole derivatives are known to inhibit cyclooxygenase (COX) and phosphodiesterase enzymes. The naphthamide moiety’s bulkiness could sterically hinder binding to certain enzymes, reducing off-target effects compared to simpler acetamides (e.g., ).

Physicochemical Properties

Compound LogP<sup>a</sup> Molecular Weight (g/mol) Hydrogen Bond Acceptors Key Structural Features
Target Compound ~3.5 (estimated) 306.34 3 Cyclopenta-isoxazole, 2-naphthamide
Thiophene Derivative 24 4.1 582.63 8 Thiophene, sulfamoyl, pyrimidine
Triazole Derivative 6m 3.8 393.85 5 Triazole, naphthyloxy, chlorophenyl
Peptidomimetic () 2.9 ~450 (estimated) 6 Amino alcohol, dimethylphenoxy

<sup>a</sup> LogP values estimated using fragment-based methods.

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes both isoxazole and naphthalene moieties. Its chemical formula is C15H14N2OC_{15}H_{14}N_{2}O, and it has been identified in various studies for its potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it can effectively inhibit the proliferation of hepatocellular carcinoma (HCC) cells.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and the activity of cyclooxygenase enzymes.
  • Antimicrobial Properties : There are reports suggesting that this compound possesses antimicrobial activity against certain bacterial strains, which could be beneficial in treating infections.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in the G0/G1 phase, leading to reduced cell proliferation in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX).

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated:

CompoundIC50 (µM)Cell Line
This compound4.7Huh7
Control (Doxorubicin)0.22Huh7

These findings demonstrate that while the compound shows promising anticancer activity, it is less potent than established chemotherapeutics like doxorubicin.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, this compound was tested for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results showed a significant reduction in nitric oxide levels at concentrations above 10 µM.

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